molecular formula C19H15NS B14579047 Benzenamine, N-[[2-(phenylthio)phenyl]methylene]- CAS No. 61205-73-0

Benzenamine, N-[[2-(phenylthio)phenyl]methylene]-

Cat. No.: B14579047
CAS No.: 61205-73-0
M. Wt: 289.4 g/mol
InChI Key: JVQWGVKHTGLTTL-UHFFFAOYSA-N
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Description

Benzenamine, N-[[2-(phenylthio)phenyl]methylene]-: is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzenamine group attached to a phenylthio-substituted phenylmethylene moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-[[2-(phenylthio)phenyl]methylene]- typically involves the condensation of benzenamine with a suitable aldehyde or ketone in the presence of a catalyst. One common method is the reaction of benzenamine with 2-(phenylthio)benzaldehyde under acidic or basic conditions to form the desired product. The reaction can be carried out in solvents such as ethanol or methanol, and the reaction temperature is usually maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product. The choice of solvents and catalysts may vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzenamine, N-[[2-(phenylthio)phenyl]methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology and Medicine: Research has explored its potential as a pharmacophore in drug design. The compound’s ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of Benzenamine, N-[[2-(phenylthio)phenyl]methylene]- involves its interaction with molecular targets through its functional groups. The imine group can form reversible covalent bonds with nucleophiles, while the aromatic rings can participate in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Benzenamine, N-(phenylmethylene)-
  • Benzenemethanamine, N-phenyl-N-(phenylmethyl)-
  • Benzenamine, N-methyl-N-phenyl-

Uniqueness: Benzenamine, N-[[2-(phenylthio)phenyl]methylene]- is unique due to the presence of the phenylthio group, which imparts distinct electronic and steric properties

Properties

CAS No.

61205-73-0

Molecular Formula

C19H15NS

Molecular Weight

289.4 g/mol

IUPAC Name

N-phenyl-1-(2-phenylsulfanylphenyl)methanimine

InChI

InChI=1S/C19H15NS/c1-3-10-17(11-4-1)20-15-16-9-7-8-14-19(16)21-18-12-5-2-6-13-18/h1-15H

InChI Key

JVQWGVKHTGLTTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=CC=C2SC3=CC=CC=C3

Origin of Product

United States

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